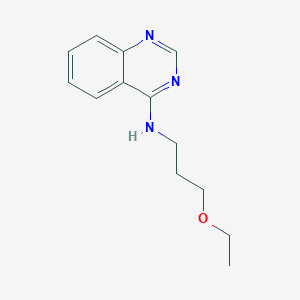

N-(3-ethoxypropyl)quinazolin-4-amine

Description

N-(3-ethoxypropyl)quinazolin-4-amine is a chemical compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound has a molecular formula of C13H17N3O and a molecular weight of 231.29 g/mol .

Properties

Molecular Formula |

C13H17N3O |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

N-(3-ethoxypropyl)quinazolin-4-amine |

InChI |

InChI=1S/C13H17N3O/c1-2-17-9-5-8-14-13-11-6-3-4-7-12(11)15-10-16-13/h3-4,6-7,10H,2,5,8-9H2,1H3,(H,14,15,16) |

InChI Key |

KVQCCCWKSXHZAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCCNC1=NC=NC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxypropyl)quinazolin-4-amine typically involves the reaction of 2-aminobenzamide with 3-ethoxypropylamine under specific conditions. One common method includes the use of a copper-catalyzed imidoylative cross-coupling/cyclocondensation reaction between 2-isocyanobenzoates and amines . This reaction utilizes copper (II) acetate as a catalyst in combination with a mild base and proceeds well in anisole, a sustainable solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxypropyl)quinazolin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can modify the quinazoline ring, leading to different substituted derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, where the ethoxypropyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, which have significant biological and pharmacological activities .

Scientific Research Applications

N-(3-ethoxypropyl)quinazolin-4-amine has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

Biology: The compound is studied for its potential antimicrobial and biofilm inhibition effects.

Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes. Molecular docking studies have shown that quinazoline derivatives can bind to various biological targets, leading to their therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Quinazolin-4-one: A closely related compound with similar biological activities.

2-alkoxy-3H-quinazolin-4-ones: These compounds share structural similarities and are used in similar applications.

Uniqueness

N-(3-ethoxypropyl)quinazolin-4-amine is unique due to its specific ethoxypropyl substitution, which may confer distinct biological activities and pharmacokinetic properties compared to other quinazoline derivatives .

Biological Activity

N-(3-ethoxypropyl)quinazolin-4-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a quinazoline core with an ethoxypropyl substituent, which may influence its biological activity. The structural formula can be represented as follows:

This compound belongs to a class of heterocyclic compounds known for various pharmacological effects.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may function as an enzyme inhibitor, binding to the active sites of various enzymes, thereby blocking their activity. Additionally, it has been suggested that quinazoline derivatives can intercalate into DNA, disrupting replication processes in cancer cells.

Biological Activities

1. Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A3 | PC3 | 10 |

| A5 | MCF-7 | 10 |

| A6 | HT-29 | 12 |

These compounds were found to inhibit cell growth in a dose-dependent manner .

2. Antimicrobial Activity

this compound has been investigated for its antimicrobial properties. Studies have demonstrated effectiveness against several bacterial strains:

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Positive |

| Escherichia coli | Positive |

| Pseudomonas aeruginosa | Positive |

The mechanism appears to involve inhibition of bacterial DNA gyrase, crucial for DNA replication.

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties. While detailed mechanisms are still under investigation, the potential for therapeutic applications in inflammatory diseases is notable.

Case Studies and Research Findings

A series of studies have evaluated the biological activity of quinazoline derivatives, including this compound:

- Antitumor Evaluation : A study synthesized various quinazoline derivatives and assessed their cytotoxicity against different cancer cell lines. The results revealed that certain derivatives showed improved potency compared to established chemotherapeutics like 5-FU .

- Molecular Docking Studies : Molecular docking simulations indicated that this compound interacts with key proteins involved in cancer progression, suggesting a potential role as a targeted therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.